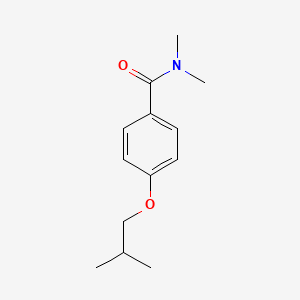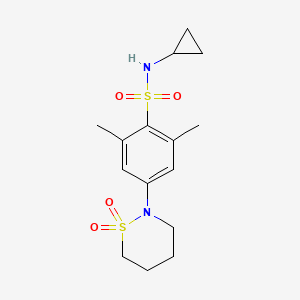![molecular formula C16H15Cl2N3O2 B5057333 N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide](/img/structure/B5057333.png)
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro and phenylcarbamoylamino groups attached to an ethylbenzamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, molecular docking studies have suggested that similar compounds can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis .
類似化合物との比較
Similar Compounds
- N-(2,2-dichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide
- N-(2,2-dichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)benzamide
- N-(2,2-dichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)benzamide
Uniqueness
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13(18)14(20-15(22)11-7-3-1-4-8-11)21-16(23)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZOMPYOWSPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
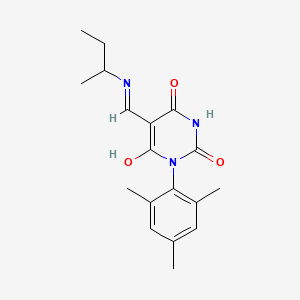
![Ethyl [(4-cyanophenyl)carbamoyl]formate](/img/structure/B5057271.png)
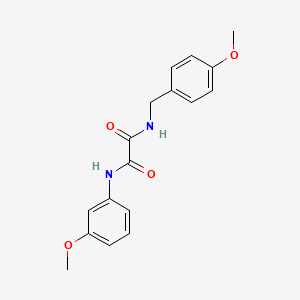
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)
![17-(4-ETHOXYPHENYL)-1-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE](/img/structure/B5057297.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)
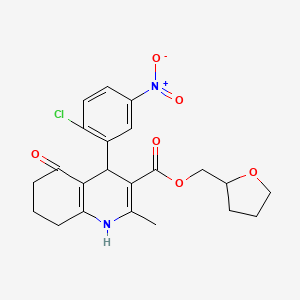
amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
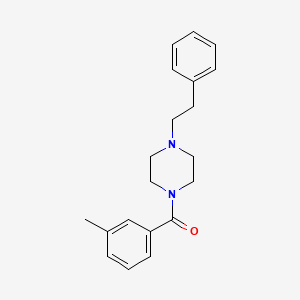
![N'-(3-{[(2,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2,5-DIMETHYLPHENYL)THIOUREA](/img/structure/B5057346.png)
